2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

Epigenetics LSD1 Histone Demethylase

This 2,3-dimethoxy isoxazole-benzamide (CAS 953182-28-0) is a critical research tool validated for potent LSD1 inhibition (IC50 22 nM) and dual MAO-A/MAO-B activity. Its specific 2,3-dimethoxy substitution pattern on the benzamide ring is essential for this unique multi-target profile, directly impacting experimental reproducibility. Avoid inactive regioisomers; sourcing this precise compound guarantees alignment with published data for your epigenetic and neuro-oncology studies. Request pricing for your required purity and scale.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
CAS No. 953182-28-0
Cat. No. B6497620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide
CAS953182-28-0
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C20H20N2O5/c1-24-15-7-4-6-13(10-15)18-11-14(22-27-18)12-21-20(23)16-8-5-9-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23)
InChIKeyQXYHJUCJXCFNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide (CAS 953182-28-0): Sourcing & Differentiation Guide for Epigenetic and MAO Research


2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide (CAS 953182-28-0) is a synthetic isoxazole-substituted benzamide derivative whose bioactivity profile was first disclosed in a patent family from Oryzon Genomics, covering therapeutic isoxazole compounds targeting lysine-specific histone demethylase 1A (LSD1/KDM1A) and monoamine oxidases [1]. Published data, curated in authoritative databases such as BindingDB and ChEMBL, reports a multi-target profile including inhibition of recombinant human MAO-A (IC50 ~2.4 μM) and MAO-B (IC50 ~1.8 μM), alongside low nanomolar inhibition of LSD1 (IC50 22 nM) [2]. This multi-target signature distinguishes it from single-target MAO or LSD1 tool compounds, and its precise substitution pattern—2,3-dimethoxy on the benzamide ring coupled with a 3-methoxyphenyl substituent on the isoxazole—is a distinct structural identifier not interchangeable with other regioisomers or mono-methoxy analogs within the patent family [1] [2].

Why a Generic Isoxazole-Benzamide Cannot Substitute for CAS 953182-28-0 in Target-Interaction Studies


Attempting to substitute a structurally similar isoxazole-benzamide—particularly regioisomers (e.g., 2,4-dimethoxy or 3,4-dimethoxy variants) or mono-methoxy analogs—without verifying target engagement data is scientifically invalid for CAS 953182-28-0. The compound's specific substitution pattern at the 2- and 3-positions of the benzamide ring (2,3-dimethoxy) is a key driver of its LSD1 inhibitory activity, with related examples in the patent family showing that shifting methoxy groups to alternative positions can yield compounds that are essentially inactive against LSD1 (IC50 > 100 μM) [1]. Furthermore, the concurrent subtle MAO-A/MAO-B inhibition (IC50 values in the low micromolar range) creates a background polypharmacology profile that a generic 'MAO inhibitor' or 'LSD1 inhibitor' will not reproduce, potentially confounding experimental interpretation in functional assays where both targets are expressed [2]. Procurement of a non-identical analog, without explicit comparative data, risks invalidating reproducibility of published results from the patent family.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide


LSD1 (KDM1A) Inhibition: Low Nanomolar Potency Establishes the Primary Differentiation Axis from Generic MAO Inhibitors

In a direct head-to-head comparison using the same recombinant human GST-tagged LSD1 catalytic domain assay, CAS 953182-28-0 (Example 5) inhibits LSD1 with an IC50 of 22 nM, whereas the less-substituted analog lacking the 2,3-dimethoxybenzamide pattern shows an IC50 greater than 100,000 nM [1]. This 4,500-fold potency differential quantitatively proves that the 2,3-dimethoxy substitution pattern is structurally non-negotiable for potent LSD1 engagement, distinguishing it from generic isoxazole-benzamides that lack this substitution.

Epigenetics LSD1 Histone Demethylase

Cross-Target Profile: MAO-A vs. MAO-B vs. LSD1 Activity Spectrum Unique to This Substitution Pattern

In contrast to compounds within the patent family that show a selectivity preference for MAO-B over MAO-A, CAS 953182-28-0 exhibits equivalent, moderate inhibition of both isoforms: MAO-A IC50 ~2,400 nM and MAO-B IC50 ~1,800 nM [1]. At the same time, it retains potent LSD1 inhibition (22 nM). This balanced, non-selective MAO profile combined with high LSD1 potency is a distinct polypharmacological fingerprint not observed in structurally similar examples (e.g., Example 19, BDBM256474, shows IC50 > 100,000 nM for MAO-B) [2]. This lack of isoform selectivity differentiates it sharply from analogs optimized for MAO-B-specific inhibition.

Polypharmacology MAO-A MAO-B Selectivity Profile

Regioisomeric Specificity: 2,3-Dimethoxy vs. 3,4,5-Trimethoxy and 2,4-Dimethoxy Analogs in LSD1 Activity

A survey of closely related isoxazole-benzamide regioisomers (Table 1 of US9487512) reveals extreme sensitivity of LSD1 inhibitory activity to substitution pattern: the 2,3-dimethoxy variant (CAS 953182-28-0) yields an IC50 of 22 nM, while regioisomers—including the 3,4,5-trimethoxy analog (CAS 953014-69-2) and the 2,4-dimethoxy analog (CAS 953252-77-2)—are reported within the patent as having IC50 values > 100,000 nM or are designated as 'inactive' [1]. This demonstrates that methoxy group count alone is not predictive; positional arrangement on the benzamide ring is the critical determinant of target engagement.

Structure-Activity Relationship Regioisomer Benzamide

High-Value Application Scenarios for 2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide Based on Quantitative Evidence


LSD1-Dependent Epigenetic Target Validation in Oncology and Neurobiology

With an LSD1 IC50 of 22 nM [1], CAS 953182-28-0 is suitable for cellular target-engagement studies requiring sub-micromolar LSD1 inhibition. Its concurrent low-micromolar MAO-A/MAO-B activity [2] makes it an appropriate tool for studying the crosstalk between histone demethylation and monoamine metabolism, particularly in neuroblastoma or glioblastoma models where both LSD1 and MAO pathways are active [1].

Polypharmacology Reference Standard for Multi-Target Profiling Assays

The unique combination of nanomolar LSD1 inhibition and micromolar dual MAO-A/MAO-B inhibition [1] positions this compound as a reference standard in polypharmacology screening panels. It can serve as a positive control in systems where researchers need to benchmark the multi-target sensitivity of their assay platforms, specifically for isoxazole-containing benzamides with epigenetic and neurotransmitter degradation targets [2].

Starting Point for Structure-Activity Relationship (SAR) Expansion Around the 2,3-Dimethoxybenzamide Core

Given the >4,500-fold potency differential between the 2,3-dimethoxy substitution pattern and regioisomers [1], CAS 953182-28-0 serves as the optimal starting scaffold for medicinal chemistry campaigns aimed at optimizing LSD1 selectivity while dialing out MAO activity. Researchers can use this compound to benchmark the basal selectivity profile from which further iterative chemical modifications can improve isoform specificity [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.